Technical Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
Technical Guide: cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione
This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry and peptide engineering. It prioritizes mechanistic insight, experimental reproducibility, and structural utility.
Executive Summary
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4), often referred to as Cyclo(L-Hse-L-Hse) , represents a "privileged scaffold" in peptidomimetic drug design. Unlike simple hydrophobic diketopiperazines (DKPs), this molecule possesses two pendant hydroxyethyl arms that confer unique solubility profiles and orthogonal reactivity.
For the drug development professional, this molecule is not merely a byproduct; it is a bicyclic core precursor . Its primary utility lies in its ability to undergo intramolecular cyclization to form bridged bicyclic systems (e.g., 2-oxa-7,9-diazabicyclo[4.2.2]decane derivatives), mimicking the core architecture of complex natural products like Bicyclomycin . This guide details the structural properties, validated synthesis protocols, and reactive potential of this critical intermediate.[1]
Physicochemical Specifications
The following data aggregates experimental and computed values. Researchers should note the high polarity driven by the dual hydroxyl groups, necessitating polar aprotic solvents for optimal handling.
| Property | Value / Description | Note |
| IUPAC Name | (3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | cis-isomer derived from L-Homoserine |
| CAS Number | 28814-72-4 | Primary identifier for the cis isomer |
| Molecular Formula | C₈H₁₄N₂O₄ | |
| Molecular Weight | 202.21 g/mol | |
| Physical State | White to off-white solid | Hygroscopic nature |
| Solubility | High: H₂O, DMSO, DMFLow: Et₂O, Hexanes, CH₂Cl₂ | Hydroxyl groups dominate solvation |
| H-Bond Donors | 4 (2 Amide NH, 2 Hydroxyl OH) | Excellent water solubility |
| H-Bond Acceptors | 4 (2 Amide CO, 2 Hydroxyl O) | |
| Chirality | S,S (L,L) | Enantiopure starting material retains stereochemistry |
Structural Analysis & Conformation
The DKP Core
The 2,5-diketopiperazine ring is not planar; it typically adopts a boat conformation to minimize steric strain between the side chains. In the cis-3,6-disubstituted isomer, both hydroxyethyl groups project from the same face of the ring (pseudo-axial or pseudo-equatorial depending on specific packing), creating a "molecular basket."
Intramolecular Hydrogen Bonding
A critical feature of this molecule is the potential for intramolecular hydrogen bonding between the pendant hydroxyl groups and the amide carbonyls of the ring. This "pre-organized" structure lowers the entropic penalty for subsequent cyclization reactions, making it a highly reactive intermediate for bicyclic synthesis.
Experimental Protocols: Synthesis & Purification
Synthesis via Homoserine Lactone Dimerization
The most robust route to high-purity cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione utilizes L-homoserine lactone. This method avoids complex protecting group strategies required by linear peptide coupling.
Mechanism: Nucleophilic attack of the free amine of one lactone unit on the carbonyl of another, followed by reciprocal cyclization.
Protocol Steps:
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Reagents: L-Homoserine lactone hydrobromide (10 mmol), Triethylamine (Et₃N, 22 mmol), and 2-Butanol (or Ethanol).
-
Neutralization: Suspend the lactone salt in 2-butanol. Add Et₃N dropwise at 0°C to liberate the free amine.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The reaction is driven by the thermodynamic stability of the six-membered DKP ring.
-
Precipitation: Cool the solution to 4°C. The DKP product is significantly less soluble in cold alcohol than the starting material and will precipitate.
-
Purification: Filter the white solid. Wash with cold diethyl ether to remove residual amine salts. Recrystallize from Methanol/Water if higher purity (>98%) is required.
Validation Check:
-
¹H NMR (D₂O): Look for the characteristic methine protons of the DKP ring at
~4.0–4.2 ppm and the multiplet for the ethyl side chains. -
Mass Spec: ESI+ m/z = 203.1 [M+H]⁺.
Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis workflow from L-homoserine lactone precursors.
Reactivity & Applications: The Bicyclic Gateway
The primary value of this DKP lies in its hydroxyethyl side chains . These are not inert; they are positioned to react with the DKP ring itself or external electrophiles.
Dehydrative Cyclization (Bicyclomycin Mimicry)
Under acidic conditions (e.g., TsOH, heat), the hydroxyl group can attack the amide carbonyl (or an activated iminium equivalent), forming a bridged bicyclic ether. This transforms the flat DKP landscape into a 3D scaffold resembling the antibiotic Bicyclomycin .
Reaction Logic:
-
The cis stereochemistry places the -OH group in proximity to the ring system.
-
Activation of the hydroxyl (e.g., via mesylation) allows for intramolecular nucleophilic displacement by the amide nitrogen, creating 2,5-diazabicyclo[2.2.2]octane systems.
Functionalization Logic
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Oxidation: The primary alcohols can be oxidized to aldehydes (Swern oxidation) to generate bis-formyl DKPs , which are potent cross-linking agents.
-
Esterification: Acylation of the hydroxyls modifies solubility, allowing the molecule to serve as a prodrug carrier or a lipophilic scaffold.
Figure 2: Divergent synthetic utility of the hydroxyethyl-DKP scaffold.
References
-
PubChem. (2023). cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (Compound Summary).[1][2][3][4][5][6] National Library of Medicine. [Link]
-
Koshizuka, M., et al. (2023).[7] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry. [Link]
-
Yates, P., & Hoare, J. H. (1983). "Synthesis of Piperazine-2,5-Diones Related to Bicyclomycin." Canadian Journal of Chemistry. [Link]
-
Martins, M. B., & Carvalho, I. (2007).[8] "Diketopiperazines: biological activity and synthesis." Tetrahedron. (Contextual grounding for DKP scaffold utility). [Link]
Sources
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- 8. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
